ethyl 4-({[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}amino)benzoate
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Overview
Description
ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and an ethyl benzoate moiety
Preparation Methods
The synthesis of ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions for synthesizing this compound can vary, but generally involve the following:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Coupling with ethyl benzoate: The final step typically involves esterification or amidation reactions to introduce the ethyl benzoate moiety.
Chemical Reactions Analysis
ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent. Its structure allows it to interact with bacterial proteins, making it a candidate for developing new antibiotics.
Biological Studies: The benzimidazole core is known for its biological activity, including antiviral and anticancer properties.
Chemical Research: It is used as a building block in the synthesis of more complex molecules for various chemical studies.
Mechanism of Action
The mechanism of action of ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE involves its interaction with specific molecular targets. For instance, it can bind to bacterial proteins involved in cell division, thereby inhibiting their function and leading to bacterial cell death . The fluorophenyl group enhances its binding affinity to these targets, making it more effective.
Comparison with Similar Compounds
ETHYL 4-[({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)AMINO]BENZOATE can be compared with other benzimidazole derivatives:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Studied for its potential as an anti-cancer agent.
These compounds share similar core structures but differ in their functional groups, which can significantly impact their biological activity and applications.
Properties
Molecular Formula |
C24H22FN3O2 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 4-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate |
InChI |
InChI=1S/C24H22FN3O2/c1-2-30-24(29)17-11-13-19(14-12-17)26-15-23-27-21-9-5-6-10-22(21)28(23)16-18-7-3-4-8-20(18)25/h3-14,26H,2,15-16H2,1H3 |
InChI Key |
DONNKEVWLHAFPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Origin of Product |
United States |
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